molecular formula C25H33N5O3 B605922 Unii-M9ali41oqr CAS No. 1564268-08-1

Unii-M9ali41oqr

Cat. No. B605922
CAS RN: 1564268-08-1
M. Wt: 451.571
InChI Key: CJIPEACKIJJYED-KRWDZBQOSA-N
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Description

The substance identified by UNII “M9ALI41Oqr” is also known as BAY-1238097 . It has the molecular formula C25H33N5O3 .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular formula of BAY-1238097 is C25H33N5O3 , but the specific arrangement of these atoms (i.e., the compound’s structural formula) is not provided in the sources I found.

Scientific Research Applications

Liquid-phase Syntheses of Inorganic Nanoparticles

Recent advances in chemical research have led to the development of novel materials, crucial in industries and technology advancements. This includes the electronics industry's evolution from vacuum tubes to chips, driven by new semiconducting materials discoveries (Cushing, Kolesnichenko, & O'connor, 2004).

Genome Engineering Technologies

CRISPR-Cas9 technology enables genome manipulation, crucial for understanding genome function. This technology has transformative applications in biology, biotechnology, and medicine, providing methods to edit or modulate DNA sequences (Hsu, Lander, & Zhang, 2014).

Dual-band Front-end for Wireless LAN

A dual-band front-end operating in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band was developed, demonstrating its application in wireless LAN technologies (Li, Quintal, & O. Kenneth, 2004).

Educational Programs for Academic Researchers

National Collegiate Inventors and Innovators Alliance (NCIIA) focuses on experiential learning in STEM innovation, invention, and entrepreneurship. This aligns academic research with practical, socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments in Environmental Models

Collaborative environments are critical for developing and sharing large scientific applications like the Unified Air Pollution Model (UNI-DEM), used by European institutes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Indian R&D Progress

India is advancing as a scientific and technological leader, with growing research and development centers and a shift from emulation to innovation in various fields (Mashelkar, 2005).

M9 Disaster Science International Collaboration

International collaboration on M9 disaster science has led to significant research advancements in risk-based planning, engineering, and disaster risk reduction (Maly et al., 2020).

CRISPR Technologies Beyond Research

CRISPR systems are being used in various sectors, including biomedical applications, crop and livestock breeding, and antimicrobial development (Barrangou & Doudna, 2016).

properties

IUPAC Name

(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPEACKIJJYED-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide

CAS RN

1564268-08-1
Record name BAY-1238097
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1564268081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-1238097
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9ALI41OQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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